

Understanding the volatility and odor profile of Nerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nerol**

Cat. No.: **B7767744**

[Get Quote](#)

An In-depth Technical Guide to the Volatility and Odor Profile of **Nerol**

Introduction

Nerol is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O.^{[1][2]} As the cis-isomer of geraniol, it is a key constituent of numerous essential oils, including those derived from **neroli**, lemongrass, and hops.^{[2][3][4]} Valued for its unique and refreshing aroma, **Nerol** is a fundamental ingredient in the fragrance and flavor industries, utilized in fine perfumery, cosmetics, and food flavorings. This technical guide provides a comprehensive analysis of the volatility and odor profile of **Nerol**, presenting its physicochemical properties, detailing experimental protocols for its characterization, and illustrating relevant biological pathways. The information is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this significant aroma chemical.

Physicochemical Properties and Volatility

The volatility of a fragrance compound is determined by its physicochemical properties, primarily its molecular weight, boiling point, and vapor pressure. These parameters dictate its evaporation rate and classification within the fragrance pyramid (top, middle, or heart note). **Nerol** is typically classified as a middle or heart note, providing a bridge between the initial top notes and the lingering base notes in a composition. Its longevity on a smelling strip has been reported to last over 40 hours.

The quantitative physicochemical properties of **Nerol** are summarized in Table 1.

Table 1: Physicochemical Properties of **Nerol**

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{18}O$	
Molecular Weight	154.25 g/mol	
Appearance	Colorless to pale yellow oily liquid	
Boiling Point	222 - 227 °C at 760 mmHg	
	103 - 105 °C at 9 mmHg	
Vapor Pressure	0.013 - 0.03 mmHg at 25 °C	
	0.0158 mmHg at 23 °C	
Flash Point	92 - 107.78 °C (closed cup)	
Density	0.872 - 0.881 g/cm³ at 20 °C	
Water Solubility	531 - 1311 mg/L at 25 °C	
logP (o/w)	2.75 - 3.47	
Henry's Law Constant	1.2×10^{-5} atm·m³/mol (estimated)	

Olfactory Profile

Nerol possesses a complex and highly regarded odor profile. It is most frequently described as having a fresh, sweet, floral-rose character. However, it is distinguished from its trans-isomer, geraniol, by being fresher, greener, and having distinct citrus and marine-like facets. This unique combination makes it invaluable for adding freshness and naturalness to floral and citrus fragrance compositions.

The various descriptors used in the literature to characterize the scent of **Nerol** are compiled in Table 2.

Table 2: Odor Descriptors for **Nerol**

Descriptor	Description	Source(s)
Primary Notes	Fresh, Sweet, Floral, Rose	
Secondary Notes	Citrus (Lemon, Lime), Neroli, Magnolia	
Nuances	Green, Wet Seashore, Marine, Waxy	
Comparison	Fresher and greener than Geraniol	

Experimental Protocols

The characterization of **Nerol**'s volatility and odor profile relies on standardized analytical and sensory evaluation methods.

Protocol for Volatility Determination (Gravimetric Analysis)

This protocol outlines a method for determining the evaporation rate of **Nerol** based on gravimetric analysis. The methodology is adapted from studies on fragrance chemical volatility.

- Preparation: Allow **Nerol** and all equipment to equilibrate to a controlled room temperature (e.g., 25°C) and relative humidity (e.g., 40%).
- Dosing: Place a 20 mm molded plastic chamber or a similar open-top container on an analytical balance and tare the weight. Accurately dispense a precise amount (e.g., 10 µL) of **Nerol** into the chamber. Record the initial weight (W_{initial}).
- Incubation: Leave the dosed chamber open in the controlled environment to allow for volatilization.
- Data Collection: At predetermined time intervals (e.g., 5 min, 15 min, 40 min, 1 hr, 3 hr, 24 hr), place the chamber back on the analytical balance and record the weight (W_t).

- Calculation: For each time point, calculate the percent weight loss using the formula: Percent Loss = $((W_{initial} - W_t) / W_{initial}) * 100$
- Analysis: Plot the percent loss against time to determine the evaporation rate of **Nerol** under the specified conditions. Run the experiment in triplicate to ensure reproducibility.

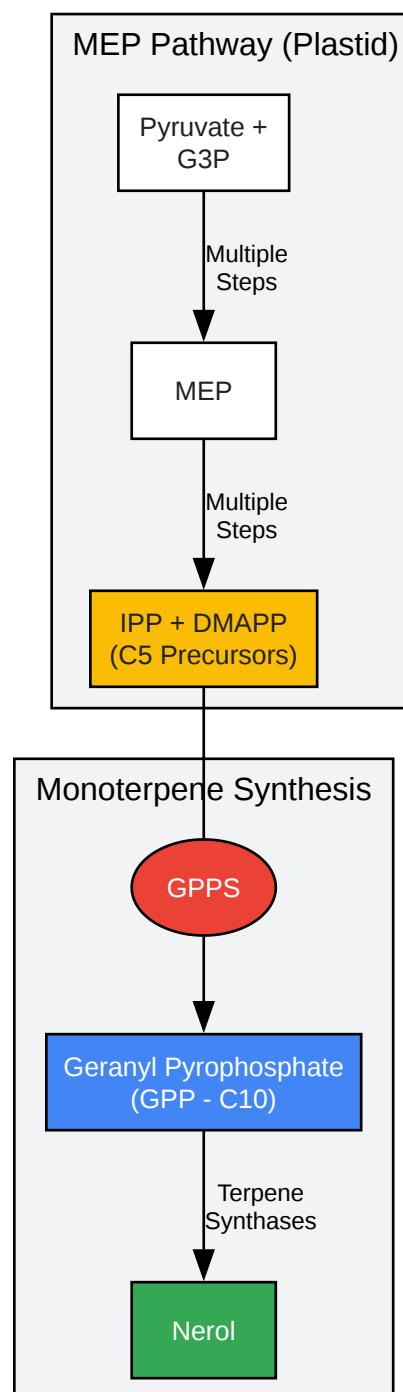
Protocol for Odor Characterization via GC-Olfactometry (GC-O)

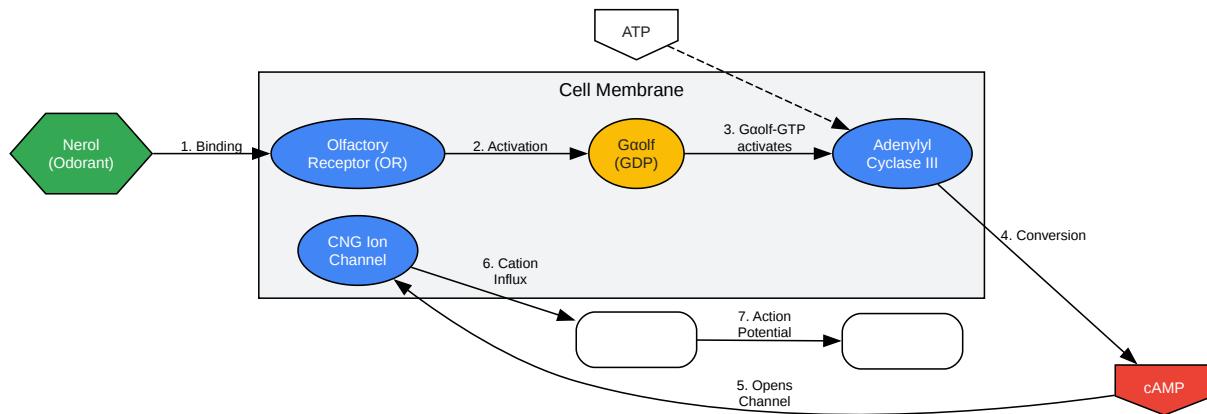
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception to identify odor-active compounds.

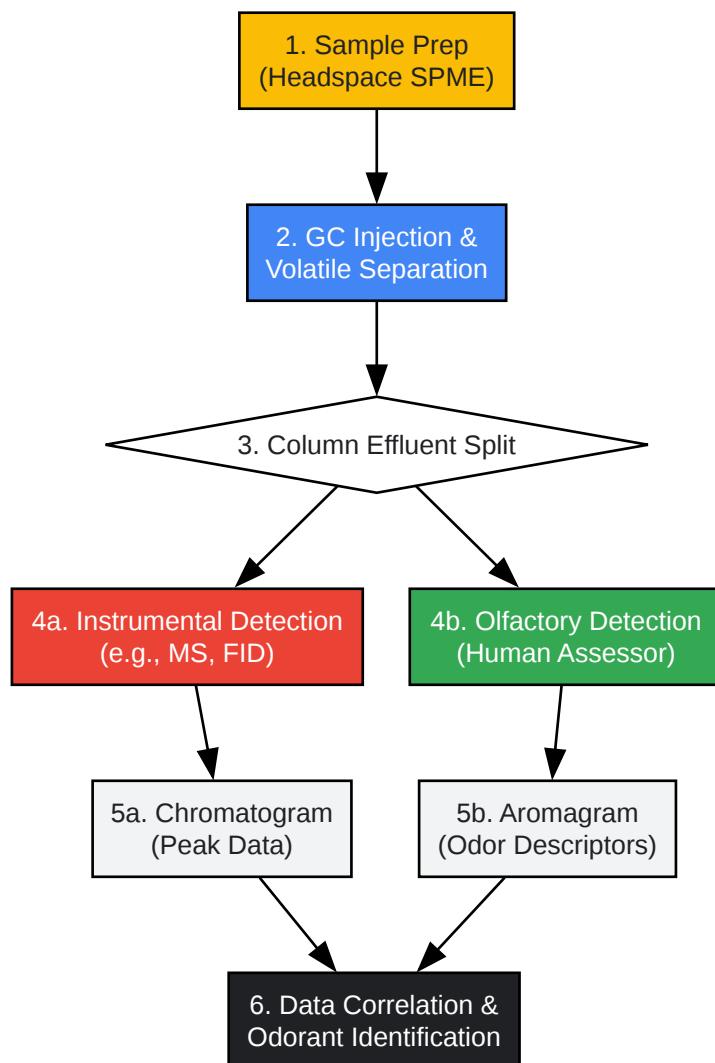
- Sample Preparation (Headspace SPME):
 - Place a small, precise amount of **Nerol** into a headspace vial.
 - Expose a Solid Phase Microextraction (SPME) fiber to the headspace above the sample for a defined period to adsorb the volatile compounds.
- GC Separation:
 - Inject the adsorbed volatiles by inserting the SPME fiber into the heated injection port of the gas chromatograph.
 - Use a suitable capillary column (e.g., HP-5MS) to separate the individual components of the sample.
 - Apply a temperature program that effectively separates **Nerol** from any impurities.
- Detection and Olfactometry:
 - At the end of the GC column, split the effluent between a standard detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) and a heated odor port.
 - A trained sensory panelist or assessor sniffs the effluent from the odor port and records the time, duration, intensity, and a detailed description of any detected odor.

- Data Analysis:
 - Correlate the retention times of the odor events recorded by the assessor with the peaks detected by the MS or FID.
 - This allows for the positive identification of the compound responsible for a specific scent and confirms the odor profile of pure **Nerol**.

Protocol for Sensory Panel Evaluation


This protocol describes a method for assessing the perceived odor characteristics of **Nerol** using a human sensory panel.


- Panelist Recruitment: Recruit a panel of individuals (e.g., 30-80 participants). Panelists can be untrained consumers or trained experts, depending on the objective.
- Sample Preparation: Prepare smelling strips by dipping them into a standardized dilution of **Nerol** in an odorless solvent (e.g., ethanol). Allow the solvent to evaporate for a fixed time before evaluation.
- Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room.
- Sensory Attributes: Provide panelists with a questionnaire to rate specific attributes of the scent. Common scales include:
 - Odor Intensity: A scale from 1 (not perceptible) to 9 (extremely strong).
 - Hedonic Tone (Liking): A scale from 1 (dislike extremely) to 9 (like extremely).
 - Odor Descriptors: A checklist of potential scent characteristics (e.g., rose, citrus, green) where panelists select all that apply.
- Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Tukey's test) to determine the mean scores for intensity and liking and the frequency of descriptor selection.


Relevant Biological Pathways and Workflows

Biosynthesis of Terpenoids

Nerol is a monoterpene (C10). In plants, the precursors for monoterpenes are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. This pathway produces the five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The enzyme Geranyl Pyrophosphate Synthase (GPPS) then condenses one molecule of IPP and one molecule of DMAPP to form geranyl pyrophosphate (GPP), the direct C10 precursor to all monoterpenes, including **Nerol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nerol [essentialoil.in]
- 2. Nerol | C10H18O | CID 643820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nerol - Wikipedia [en.wikipedia.org]

- 4. Nerol [drugfuture.com]
- To cite this document: BenchChem. [Understanding the volatility and odor profile of Nerol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7767744#understanding-the-volatility-and-odor-profile-of-nerol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com